molecular formula C13H13BrN2O B10819374 N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine

N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine

Cat. No.: B10819374
M. Wt: 293.16 g/mol
InChI Key: BLNNXJOEJRKHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of UCSF4226 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:

Industrial production methods for UCSF4226 are not widely documented, but the laboratory synthesis involves standard organic synthesis techniques such as bromination and coupling reactions.

Chemical Reactions Analysis

UCSF4226 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

UCSF4226 has several scientific research applications, including:

Mechanism of Action

UCSF4226 exerts its effects by selectively binding to the melatonin receptor 1B (MT2 receptor). This binding activates the receptor, leading to downstream signaling pathways that mediate various physiological effects. The molecular targets involved include the melatonin receptor 1B, and the pathways activated by this receptor are involved in regulating circadian rhythms and other physiological processes .

Comparison with Similar Compounds

UCSF4226 is unique compared to other similar compounds due to its high selectivity and potency for the melatonin receptor 1B. Similar compounds include:

UCSF4226 stands out due to its novel chemotype and the specific structure-based optimization that led to its development .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H13BrN2O/c1-17-12-4-5-13(14)10(7-12)8-16-11-3-2-6-15-9-11/h2-7,9,16H,8H2,1H3

InChI Key

BLNNXJOEJRKHAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CNC2=CN=CC=C2

Origin of Product

United States

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